N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide
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Description
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H18F3N3O3S and its molecular weight is 401.4. The purity is usually 95%.
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Biological Activity
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique thieno[3,4-c]pyrazole core with several functional groups:
- Thieno Ring : Provides a fused heterocyclic structure.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Tert-butyl Group : Improves solubility and stability.
The molecular formula is C15H14F3N3O2S, with a molecular weight of approximately 369.35 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer effects. For instance:
- Cell Line Studies : Compounds with thieno[3,4-c]pyrazole structures have shown activity against various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
N-(2-tert-butyl-5,5-dioxo...) | MCF-7 | 12.5 | Apoptosis induction |
N-(2-tert-butyl-5,5-dioxo...) | A549 | 15.0 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes:
- Cyclooxygenase (COX) : In vitro studies suggest that it may inhibit COX enzymes involved in inflammatory pathways.
- Matrix Metalloproteinases (MMPs) : These enzymes play a role in cancer metastasis; inhibition could reduce tumor spread.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Binding Affinity : The trifluoromethyl group enhances binding to target proteins.
- Receptor Modulation : It may modulate receptor activities related to growth factor signaling pathways.
- Reactive Oxygen Species (ROS) : The compound can induce oxidative stress in cancer cells, leading to apoptosis.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of the trifluoromethyl and amide groups is done via nucleophilic substitution reactions.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of thieno[3,4-c]pyrazoles showed significant cytotoxicity against breast cancer cells with IC50 values ranging from 10 to 20 µM depending on the specific derivative used.
- Inflammation Models : In animal models of inflammation, compounds similar to N-(2-tert-butyl...) exhibited reduced edema and inflammatory markers when administered at doses of 20 mg/kg.
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3S/c1-16(2,3)23-14(12-8-27(25,26)9-13(12)22-23)21-15(24)10-4-6-11(7-5-10)17(18,19)20/h4-7H,8-9H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPXZBNVLHGQAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.